4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene
Overview
Description
4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene is a polyhalogenated benzene derivative This compound is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable benzene precursor. For instance, starting with a difluoromethoxybenzene, sequential halogenation reactions can introduce the bromine and chlorine atoms at the desired positions. The reaction conditions typically involve the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts or under UV light to facilitate the substitution reactions.
Industrial Production Methods
On an industrial scale, the production of such compounds may involve more efficient and scalable methods. This could include the use of continuous flow reactors where the halogenation reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium amide (NaNH2) or organometallic reagents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to different enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where the halogen atoms are replaced by other groups, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-1-methoxybenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 4-Bromo-2-chloro-1-fluorobenzene
Uniqueness
4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene is unique due to the presence of the difluoromethoxy group, which can impart different electronic and steric properties compared to similar compounds
Biological Activity
4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene is a polyhalogenated aromatic compound characterized by the presence of bromine, chlorine, and difluoromethoxy groups. This unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C7H4BrClF2O. The halogen substituents significantly influence its chemical reactivity and biological interactions. The difluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The halogen atoms can facilitate electrophilic aromatic substitution reactions, allowing the compound to modify enzyme activity or receptor binding.
Key Mechanisms:
- Enzyme Interaction: The compound has been utilized as a probe in biochemical assays to study enzyme interactions, suggesting its role in modulating enzymatic activities.
- Receptor Binding: Its structural features may allow it to bind to specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related halogenated compounds display activity against both Gram-positive and Gram-negative bacteria.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.39 - 3.12 mg/L |
Related Compounds | Methicillin-resistant S. aureus | 1.56 - 25 mg/L |
These findings suggest that the presence of halogen substituents enhances the antimicrobial efficacy of these compounds, making them promising candidates for further development as antibacterial agents .
Cytotoxicity and Antitumor Activity
In vitro studies have evaluated the cytotoxic effects of halogenated compounds on various cancer cell lines. For example, compounds with structural similarities to this compound were tested against A549 (lung cancer) and MDA-MB-231 (breast cancer) cells.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 | 18.1 |
Related Compounds | MDA-MB-231 | 14.2 |
These results indicate that the compound exhibits moderate cytotoxicity against cancer cells, highlighting its potential as an antitumor agent .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the structure of this compound. These derivatives were assessed for their biological activity against different pathogens and cancer cell lines, revealing structure-activity relationships (SAR) that inform future drug design.
Properties
IUPAC Name |
4-bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2F2O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVJJLJQQLXECZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217375 | |
Record name | Benzene, 4-bromo-2-chloro-1-(chlorodifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-54-4 | |
Record name | Benzene, 4-bromo-2-chloro-1-(chlorodifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417567-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 4-bromo-2-chloro-1-(chlorodifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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